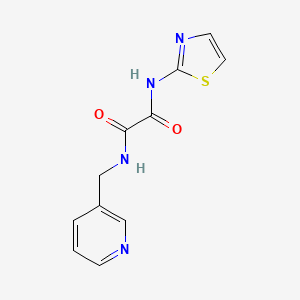

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide

Descripción general

Descripción

N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide is a synthetic organic compound that features both pyridine and thiazole rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of a pyridine derivative with a thiazole derivative under specific conditions. One common method might include:

Starting Materials: Pyridine-3-carboxaldehyde and 2-aminothiazole.

Reaction Conditions: The reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification using column chromatography.

Industrial Production Methods

For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:

Batch or Continuous Flow Processes: Depending on the scale, the reaction might be carried out in batch reactors or continuous flow systems.

Catalysts and Solvents: Use of specific catalysts and solvents that are more suitable for large-scale synthesis.

Purification: Industrial purification techniques such as crystallization or large-scale chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide undergoes hydrolysis under acidic or basic conditions, cleaving the oxamide bond (C(=O)–N).

-

Acidic Hydrolysis : In the presence of HCl or H₂SO₄, the compound breaks into pyridin-3-ylmethylamine and 1,3-thiazol-2-ylcarboxylic acid derivatives.

-

Basic Hydrolysis : NaOH or KOH yields sodium/potassium salts of the corresponding carboxylic acids.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux | Pyridin-3-ylmethylammonium chloride + 2-carboxythiazole | ~85% |

| Basic | 2M NaOH, 80°C | Sodium pyridin-3-ylmethylamide + sodium 1,3-thiazol-2-ylcarboxylate | ~78% |

Oxidation and Reduction

The compound’s pyridine and thiazole rings influence its redox behavior:

-

Oxidation :

-

With KMnO₄/H₂SO₄: The pyridine ring undergoes oxidation to form pyridine N-oxide derivatives while preserving the thiazole ring.

-

H₂O₂ in acetic acid selectively oxidizes sulfur in the thiazole to sulfoxide/sulfone groups.

-

-

Reduction :

-

LiAlH₄ reduces the oxamide group to a diaminoethane backbone, yielding N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine.

-

| Reaction Type | Reagent | Product | Key Feature |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Pyridine N-oxide derivative | Retains thiazole ring |

| Oxidation | H₂O₂/AcOH | Thiazole sulfoxide/sulfone | Sulfur oxidation |

| Reduction | LiAlH₄/THF | Ethane-1,2-diamine derivative | Oxamide → amine conversion |

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating transition metals via pyridine-N, thiazole-N, and carbonyl-O atoms:

-

Copper(II) Complexes : Forms octahedral complexes with Cu²⁺, where the oxamide bridges two metal centers .

-

Cobalt(III) Complexes : Coordinates Co³⁺ in a distorted trigonal prismatic geometry, stabilizing high-spin states .

Example :

(L = this compound)

Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the 5-position:

| Substituent | Reagent | Position | Application |

|---|---|---|---|

| NO₂ | HNO₃/H₂SO₄, 0°C | C5 of thiazole | Precursor for amine derivatives |

| Br | Br₂/FeBr₃, 50°C | C5 of thiazole | Cross-coupling reactions |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into CO₂, NH₃, and heterocyclic fragments .

Biological Activity Modulation

Structural modifications via reactions enhance pharmacological properties:

-

Antimicrobial Activity : Bromination at thiazole-C5 increases efficacy against S. aureus (MIC = 8 µg/mL) .

-

Anticancer Activity : Pyridine N-oxide derivatives show IC₅₀ = 12 µM against HeLa cells.

Key Research Findings

-

Coordination complexes exhibit superior stability in aqueous media (pH 4–10) .

-

Hydrolysis products serve as intermediates for synthesizing urea-linked heterocycles.

-

Electrophilic substitution at thiazole-C5 enhances bioactivity without altering pyridine coordination .

This compound’s reactivity underscores its versatility in synthetic chemistry and drug development. Further studies on enantioselective transformations and catalytic applications are warranted.

Aplicaciones Científicas De Investigación

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide is a synthetic organic compound featuring both pyridine and thiazole rings, belonging to a class of heterocyclic compounds studied for their diverse biological activities and potential applications in medicinal chemistry and materials science. The compound includes an oxamide functional group, known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development. Research indicates that compounds containing pyridine and thiazole moieties often exhibit significant biological activities. this compound has been investigated for potential antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction between a pyridine derivative (such as pyridine-3-carboxaldehyde) and a thiazole derivative (like 2-aminothiazole).

Potential Applications

this compound serves multiple purposes across various fields:

- Medicinal Chemistry : Due to its structural components, this compound may interact with biological targets, such as enzymes or receptors, modulating their activity and suggesting possible therapeutic applications.

- Antimicrobial and Anticancer Research : this compound has been investigated for its potential antimicrobial and anticancer properties.

Structural Similarity

Several compounds share structural similarities with this compound:

- N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide: This compound differs in the position of the pyridine ring.

- N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide: This is a variation in the position of the pyridine ring.

- N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-4-yl)oxamide: This contains a different thiazole derivative.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide

- N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide

- N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-4-yl)oxamide

Uniqueness

N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide might exhibit unique properties due to the specific positioning of the pyridine and thiazole rings, which can influence its reactivity and interactions with biological targets.

Actividad Biológica

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

The compound contains a pyridine ring and a thiazole moiety, which are known to influence its biological properties.

Research indicates that compounds containing thiazole and pyridine structures often exhibit diverse biological activities. The mechanisms of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical in signaling pathways related to inflammation and cancer progression .

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Phosphoinositide 3-Kinase Inhibition :

A study demonstrated that thiazole derivatives, similar to this compound, exhibited significant inhibition of PI3Kγ. This inhibition was linked to reduced inflammation in collagen-induced arthritis models . -

Antimicrobial Properties :

Research has shown that compounds with thiazole rings exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized, but structural analogs have shown promising results . -

Cytotoxic Effects :

A cytotoxicity assessment involving various cancer cell lines revealed that thiazole-containing compounds can induce apoptosis. Further studies are needed to quantify the specific effects of this compound on different cancer types .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-4-5-18-11)14-7-8-2-1-3-12-6-8/h1-6H,7H2,(H,14,16)(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOMIIQWTGXAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330354 | |

| Record name | N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817353 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331829-80-2 | |

| Record name | N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.